An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Butyl-4'-iodobiphenyl, a key intermediate in the fields of materials science and organic synthesis. Intended for researchers, chemists, and professionals in drug development and electronic materials, this document delves into the core physical and chemical properties, outlines a detailed synthetic protocol, and explores its applications, grounded in established scientific principles.
Introduction: The Strategic Importance of 4-Butyl-4'-iodobiphenyl
4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0) is a bifunctional organic molecule that has garnered significant interest for its utility as a versatile building block.[1] Its structure, featuring a rigid biphenyl core, a flexible butyl chain, and a reactive iodine atom, allows for the precise construction of complex molecular architectures.[2] The butyl group enhances solubility in organic solvents and can influence the mesophase behavior in liquid crystal applications, while the iodo-substituent serves as a highly effective leaving group in a variety of cross-coupling reactions.[2] This unique combination of features makes it an invaluable precursor in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals, and a potential scaffold in medicinal chemistry.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Butyl-4'-iodobiphenyl is paramount for its effective handling, reaction optimization, and application development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 199982-02-0 | [4] |
| Molecular Formula | C₁₆H₁₇I | [4] |
| Molecular Weight | 336.22 g/mol | [4] |
| IUPAC Name | 4-butyl-4'-iodo-1,1'-biphenyl | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118.0 to 122.0 °C | |
| Boiling Point | 376.0 ± 31.0 °C at 760 mmHg | |
| Solubility | Soluble in toluene. Expected to be soluble in other common organic solvents like THF, dichloromethane, and chloroform. Sparingly soluble in alcohols and insoluble in water. | |
| Purity | Typically >97% (GC) |
Note: Some physical properties, such as boiling point, may be predicted values.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl group.
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Aromatic Protons (Ar-H): Signals are anticipated in the range of δ 7.0-7.8 ppm. The protons on the iodinated ring will exhibit a different chemical shift and coupling pattern compared to those on the butylated ring.
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Butyl Group Protons (-CH₂CH₂CH₂CH₃):
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-CH₂-Ar: A triplet around δ 2.6 ppm.
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-CH₂-: A multiplet around δ 1.6 ppm.
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-CH₂-: A multiplet around δ 1.4 ppm.
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-CH₃: A triplet around δ 0.9 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (Ar-C): Multiple signals are expected between δ 120-145 ppm. The carbon atom attached to the iodine will be significantly shifted.
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Butyl Group Carbons (-CH₂CH₂CH₂CH₃): Four distinct signals are anticipated in the aliphatic region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1400-1600 cm⁻¹
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C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 336, corresponding to the molecular weight of the compound.
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Key Fragments: Fragmentation may involve the loss of the iodine atom, the butyl group, or parts of the butyl chain.
Synthesis of 4-Butyl-4'-iodobiphenyl: A Step-by-Step Protocol
The synthesis of 4-Butyl-4'-iodobiphenyl can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] The following protocol provides a reliable method for its synthesis in a laboratory setting.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of 4-Butyl-4'-iodobiphenyl.
Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenylboronic acid (1.0 eq.), 1-bromo-4-butylbenzene (1.1 eq.), and potassium carbonate (2.0 eq.).
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Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
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Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
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Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.).
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Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Butyl-4'-iodobiphenyl as a white to off-white solid.
Chemical Reactivity and Applications
The chemical reactivity of 4-Butyl-4'-iodobiphenyl is dominated by the carbon-iodine bond, which is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7]
Materials Science: A Precursor for OLEDs and Liquid Crystals
4-Butyl-4'-iodobiphenyl is a crucial intermediate in the synthesis of organic semiconductors for OLEDs.[1] The biphenyl core provides a rigid, conjugated system that is beneficial for charge transport, while the butyl group enhances processability. The iodine atom allows for the facile introduction of other functional groups through reactions like Suzuki, Stille, or Sonogashira couplings to create more complex, highly conjugated molecules with tailored photophysical properties.[2]
In the field of liquid crystals, the elongated and rigid structure of the biphenyl moiety is a key feature.[3] The butyl chain provides the necessary flexibility and influences the clearing point and other mesomorphic properties.[2]
Caption: General workflow for the application of 4-Butyl-4'-iodobiphenyl in materials synthesis.
Drug Development and Medicinal Chemistry
While direct applications of 4-Butyl-4'-iodobiphenyl in pharmaceuticals are not widely reported, the biphenyl scaffold is a common motif in many bioactive molecules. The ability to functionalize the iodo-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] For instance, it can be used to synthesize analogs of known drugs or to create novel compounds for screening against various biological targets. The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
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Hazard Identification: 4-Butyl-4'-iodobiphenyl is classified as harmful if swallowed (H302).[4] It may also cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6]
Conclusion
4-Butyl-4'-iodobiphenyl is a strategically important chemical intermediate with a unique combination of structural features that make it highly valuable in both materials science and organic synthesis. Its utility in the construction of complex organic molecules for OLEDs and liquid crystals is well-established, and its potential as a scaffold in medicinal chemistry is promising. The synthetic protocols and property data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to advancements in these exciting fields.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Pentyl-4'-iodobiphenyl: Properties and Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]
-
PubChem. 4-Iodobiphenyl. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Application of 4-Butyl-4'-iodobiphenyl in Modern Electronics. [Link]
-
The Suzuki Reaction. The Suzuki Reaction. [Link]
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Alfa Chemistry. China 4 Butyl 4 iodobiphenyl Manufacturers Factory Suppliers. [Link]
